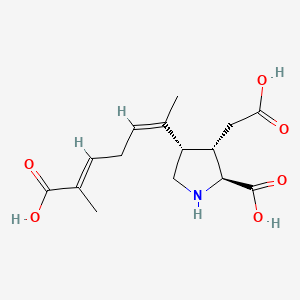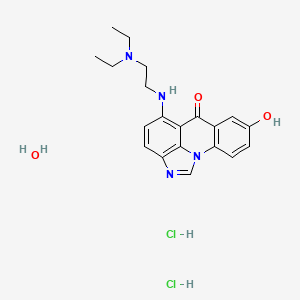
Imidacrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidacrine, also known as imidazoloacridine, is a small molecule drug that has been explored for its potential therapeutic applications, particularly in the treatment of various cancers. It functions as an inhibitor of tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These targets are crucial in the regulation of cell growth and division, making this compound a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidacrine typically involves the construction of the imidazole ring, which is a key structural component. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solventless microwave-assisted synthesis, which enhances efficiency and reduces waste .
化学反応の分析
Types of Reactions: Imidacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring, altering its properties.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further explored for their pharmacological properties .
科学的研究の応用
Imidacrine has been extensively studied for its applications in various fields:
Chemistry: It serves as a scaffold for the synthesis of other biologically active molecules.
Biology: this compound’s ability to inhibit key enzymes makes it a valuable tool for studying cell cycle regulation and apoptosis.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
作用機序
Imidacrine exerts its effects by inhibiting tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These enzymes play critical roles in DNA replication and cell division. By inhibiting these targets, this compound disrupts the cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular pathways involved include the activation of transcription factor EB and the induction of lysosomal biogenesis .
類似化合物との比較
- Daunorubicin
- Doxorubicin
- Mitoxantrone
- Chloroquine
- Clomipramine
- Sunitinib
Comparison: Imidacrine is unique in its dual inhibition of both DNA topoisomerase I and II, as well as tyrosine-protein kinase receptor FLT3. This multi-target approach enhances its efficacy against cancer cells compared to other compounds that typically target a single enzyme . Additionally, this compound’s ability to induce lysosomal biogenesis and cell cycle arrest further distinguishes it from similar compounds .
特性
分子式 |
C20H26Cl2N4O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22N4O2.2ClH.H2O/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16;;;/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3;2*1H;1H2 |
InChIキー |
XJYNBZQTAZDMHZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.O.Cl.Cl |
同義語 |
5-(2-(diethylamino)ethylamino)--8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one 6H-imidazo(4,5,1-de)acridin-6-one, 5-((2-(diethylamino)ethyl)amino)-8-hydroxy C 1311 C-1311 C1311 imidazoacridone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)
![(E)-7-[4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1233656.png)

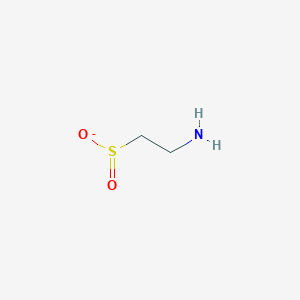
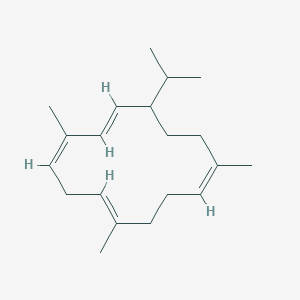
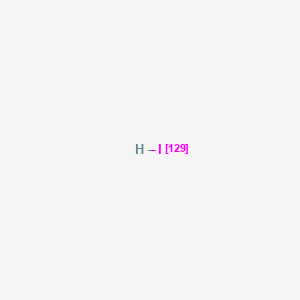
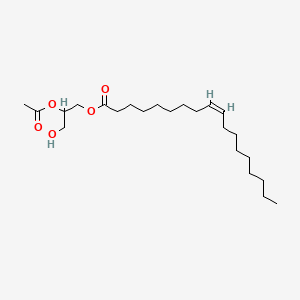
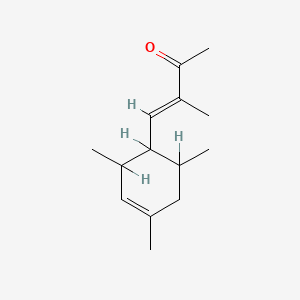


![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
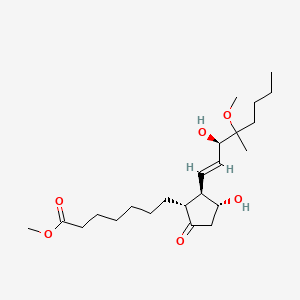
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)
